Cas no 2172007-86-0 (4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid)

4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid is a specialized Fmoc-protected thiazole derivative used in peptide synthesis and medicinal chemistry. Its key advantages include the presence of an Fmoc group, which facilitates selective deprotection under mild basic conditions, and a thiazole moiety that enhances structural diversity in drug design. The butanoic acid linker provides flexibility for conjugation, making it valuable for constructing complex biomolecules. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and compatibility with orthogonal protecting group strategies. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic applications.
4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid structure
2172007-86-0 structure
Product Name:4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid
CAS No:2172007-86-0
MF:C25H25N3O5S
MW:479.54810500145
CID:5998744
PubChem ID:165814761
Update Time:2025-10-05

4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid
    • EN300-1569247
    • 2172007-86-0
    • 4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}butanoic acid
    • Inchi: 1S/C25H25N3O5S/c1-2-28(13-7-12-22(29)30)23(31)21-15-34-24(26-21)27-25(32)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,2,7,12-14H2,1H3,(H,29,30)(H,26,27,32)
    • InChI Key: AWHFXNGPSWMPEL-UHFFFAOYSA-N
    • SMILES: S1C=C(C(N(CC)CCCC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 479.15149208g/mol
  • Monoisotopic Mass: 479.15149208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 137Ų

4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid Pricemore >>

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4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid Related Literature

Additional information on 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}butanoic acid

4-{N-Ethyl-1-[2-(9H-fluorenecarbonylamino)-1,3-thiazol-4-yl]formamido}butanoic Acid: A Comprehensive Overview

The compound 4-{N-Ethyl-1-[2-(9H-fluorenecarbonylamino)-1,3-thiazol-4-yl]formamido}butanoic Acid, with the CAS number 2172007860, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its intricate structure, which includes a thiazole ring system, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety. The presence of these functional groups makes it a versatile compound with potential applications in drug delivery systems, catalysis, and advanced materials synthesis.

The thiazole ring system in this compound is a key structural feature. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, known for their stability and ability to participate in various chemical reactions. In this molecule, the thiazole ring is substituted with an Fmoc group at the 2-position and an N-ethyl-formamido group at the 4-position. The Fmoc group is particularly significant as it is widely used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

The butanoic acid moiety at the 4-position of the molecule introduces carboxylic acid functionality, which can participate in hydrogen bonding and other intermolecular interactions. This makes the compound potentially useful in applications requiring specific binding affinities or self-assembling properties. Recent studies have explored the use of similar compounds in designing stimuli-responsive materials, where the carboxylic acid groups play a crucial role in pH-sensitive behavior.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the Fmoc and N-ethyl-formamido groups. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of such heterocycles, offering a greener and more efficient alternative to traditional methods. Additionally, computational chemistry techniques have been employed to optimize reaction conditions and predict the electronic properties of this compound.

Recent research has highlighted the potential of this compound in drug delivery systems. The Fmoc group's protective properties make it ideal for site-specific drug conjugation, while the thiazole ring's stability ensures that the drug remains intact until it reaches its target site. Furthermore, the butanoic acid moiety can be modified to introduce targeting ligands or imaging agents, making this compound a promising candidate for targeted therapy.

In terms of catalytic applications, this compound has shown potential as a ligand in transition metal-catalyzed reactions. The sulfur atom in the thiazole ring can coordinate with metal centers, facilitating catalytic cycles while maintaining high turnover numbers. Studies have demonstrated its effectiveness in asymmetric catalysis, particularly in enantioselective reductions and oxidations.

The unique combination of functional groups in this compound also makes it an attractive candidate for materials science applications. For instance, its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for use in sensors and nanoelectronics. The carboxylic acid groups can anchor the molecule onto surfaces while the thiazole-Fmoc structure provides structural rigidity and electronic functionality.

In conclusion, 4-{N-Ethyl-1-[2-(9H-fluorenecarbonylamino)-1,3-thiazol-4-yl]formamido}butanoic Acid represents a versatile platform for exploring diverse chemical functionalities. Its intricate structure offers opportunities across multiple disciplines, from drug delivery to catalysis and materials science. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing modern chemistry.

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